molecular formula C17H17ClN2O B11136274 2-[2-(4-Chlorophenyl)benzimidazolyl]-1-ethoxyethane

2-[2-(4-Chlorophenyl)benzimidazolyl]-1-ethoxyethane

Cat. No.: B11136274
M. Wt: 300.8 g/mol
InChI Key: BXTWQPPWBAUTJU-UHFFFAOYSA-N
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Description

2-[2-(4-Chlorophenyl)benzimidazolyl]-1-ethoxyethane is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the 4-chlorophenyl group in this compound enhances its chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Chlorophenyl)benzimidazolyl]-1-ethoxyethane typically involves the reaction of 4-chlorobenzylamine with o-phenylenediamine to form 2-(4-chlorophenyl)benzimidazole. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chlorophenyl)benzimidazolyl]-1-ethoxyethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

2-[2-(4-Chlorophenyl)benzimidazolyl]-1-ethoxyethane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-[2-(4-Chlorophenyl)benzimidazolyl]-1-ethoxyethane involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-Chlorophenyl)benzimidazolyl]-1-ethoxyethane is unique due to the presence of the ethoxyethane group, which imparts distinct chemical properties and reactivity compared to other benzimidazole derivatives. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C17H17ClN2O

Molecular Weight

300.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-(2-ethoxyethyl)benzimidazole

InChI

InChI=1S/C17H17ClN2O/c1-2-21-12-11-20-16-6-4-3-5-15(16)19-17(20)13-7-9-14(18)10-8-13/h3-10H,2,11-12H2,1H3

InChI Key

BXTWQPPWBAUTJU-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl

Origin of Product

United States

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